molecular formula C3H5FO B1329528 2-Fluoro-2-propen-1-ol CAS No. 5675-31-0

2-Fluoro-2-propen-1-ol

Cat. No. B1329528
CAS RN: 5675-31-0
M. Wt: 76.07 g/mol
InChI Key: XEIHLEMBJXRLEI-UHFFFAOYSA-N
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Description

2-Fluoro-2-propen-1-ol is a chemical compound with the molecular formula C3H5FO . It is also known by other names such as 2-fluoroprop-2-en-1-ol, 2-Fluoroallyl alcohol, and 2-Propen-1-ol, 2-fluoro . The molecular weight of this compound is 76.07 g/mol .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-2-propen-1-ol consists of three carbon atoms, five hydrogen atoms, one fluorine atom, and one oxygen atom . The InChI representation of the molecule is InChI=1S/C3H5FO/c1-3(4)2-5/h5H,1-2H2 .


Physical And Chemical Properties Analysis

2-Fluoro-2-propen-1-ol has a density of 1.0±0.1 g/cm³, a boiling point of 66.8±20.0 °C at 760 mmHg, and a vapor pressure of 109.7±0.2 mmHg at 25°C . It has a molar refractivity of 17.2±0.3 cm³, a polar surface area of 20 Ų, and a molar volume of 75.9±3.0 cm³ .

Scientific Research Applications

Summary of the Application

E4FMN is an efficient NLO material used for frequency conversion, optical limiting, and optoelectronic applications .

3. Methods of Application or Experimental Procedures E4FMN was grown as an organic single crystal within 5 days using a conventional method. The crystal structure was determined using single crystal X-ray diffraction, which showed that E4FMN crystallizes in the Monoclinic system . The thermal stability and melting point were determined from TG–DTA thermal studies . The optical properties were analyzed using UV–visible spectroscopy, which showed that the crystal has very low absorption and a cut-off wavelength at 390 nm .

Results or Outcomes

The material exhibits green emission in the emission spectrum, making it suitable for device fabrication . The Z-scan method was used to demonstrate the optical limiting qualities of the E4FMN crystal, which exhibited strong third-order non-linear optical properties . The reverse saturation absorption of E4FMN is 4.25×10^−10 m/W, indicating that it can be used in making laser protection gadgets .

properties

IUPAC Name

2-fluoroprop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5FO/c1-3(4)2-5/h5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEIHLEMBJXRLEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70205308
Record name 2-Fluoro-2-propen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70205308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

76.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-2-propen-1-ol

CAS RN

5675-31-0
Record name 2-Propen-1-ol, 2-fluoro-
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URL https://commonchemistry.cas.org/detail?cas_rn=5675-31-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-2-propen-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005675310
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Record name 2-Fluoro-2-propen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70205308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoroallyl alcohol
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-FLUORO-2-PROPEN-1-OL
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
D Michel, M Schlosser - Tetrahedron, 2000 - Elsevier
… 2-Fluoroallyl heptanoate (5-F) was made by acylation of 2-fluoro-2-propen-1-ol. Treatment of the corresponding 2-hydroxy and 3-hydroxy esters with diethylaminosulfur trifluoride (‘DAST…
Number of citations: 38 www.sciencedirect.com
LF Hatch, DW McDonald - Journal of the American Chemical …, 1952 - ACS Publications
… prepared by the interaction of the corresponding isomers of 3-chloro-2-fluoro-2-propen1- ol with phosphorus trichloride in pyridine.9 The low boiling isomer of the alcohol gave a 38% …
Number of citations: 7 pubs.acs.org
T Noguchi, N Tanaka, T Nishimata, R Goto… - Chemical and …, 2009 - jstage.jst.go.jp
… ) was added to a solution of ethyl (N-{4-[1-(t-butoxycarbonyl)piperidin-4-yloxy]-3-cabamoylphenyl}sulfamoyl)acetate 25 (2.20 g, 4.53 mmol), (Z)-3-(3-cyanophenyl)-2-fluoro-2propen-1-ol …
Number of citations: 12 www.jstage.jst.go.jp
M Hatano, K Ishihara - Chemical Communications, 2012 - pubs.rsc.org
The potential of supramolecular catalysts to realize anomalous regio- and/or stereoselectivity in organic synthesis is highly attractive. To date, there have been a few examples of non-…
Number of citations: 63 pubs.rsc.org
X Ma, SB Herzon - The Journal of Organic Chemistry, 2016 - ACS Publications
… 4-Methoxybenzoyl chloride (1.24 g, 7.24 mmol, 1.10 equiv) was added dropwise via syringe to a solution of 2-fluoro-2-propen-1-ol (500 mg, 6.58 mmol, 1 equiv) in pyridine (26 mL) at 0 …
Number of citations: 38 pubs.acs.org
T MIZUNO - nagoya.repo.nii.ac.jp
Enzymes in nature are excellent catalysts that control substrate specificity and stereoselectivity in specific organic reactions. 1 Many enzymes are made of proteins and have high …
Number of citations: 2 nagoya.repo.nii.ac.jp

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